1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone
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Overview
Description
1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone typically involves the reaction of 4-methylpiperidine with 4-(propan-2-yl)phenol in the presence of a suitable base and solvent. The reaction conditions may include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: As a precursor for the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its structure and functional groups, which could influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-2-[4-(methyl)phenoxy]ethanone
- 1-(4-Methylpiperidin-1-yl)-2-[4-(ethyl)phenoxy]ethanone
- 1-(4-Methylpiperidin-1-yl)-2-[4-(tert-butyl)phenoxy]ethanone
Uniqueness
1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)15-4-6-16(7-5-15)20-12-17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCARPVULLLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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